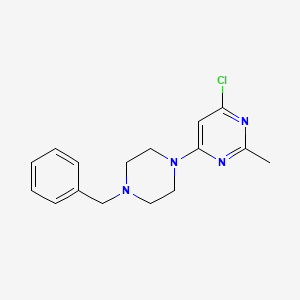

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine

Descripción general

Descripción

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a chlorinated pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 4-benzylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Biochemical Mechanisms of Action

-

Enzyme Interactions :

- 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine has been observed to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft, potentially enhancing mood and cognitive function .

-

Cell Signaling Modulation :

- The compound influences cell signaling pathways, particularly those involving neurotransmitter receptors. It can enhance or inhibit neurotransmitter release in neuronal cells, affecting synaptic transmission and overall brain function.

-

Pharmacokinetics :

- Studies indicate that related compounds exhibit a fast onset of action with a short duration, suggesting that this compound may have similar pharmacokinetic properties.

Antiparasitic Activity

Recent research highlights the compound's potential against parasitic diseases, particularly Chagas disease caused by Trypanosoma cruzi. A study demonstrated that derivatives of this compound exhibited significant anti-T. cruzi activity, showing promise for developing new treatments for this neglected tropical disease .

Anticancer Properties

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. These findings suggest its potential as a therapeutic agent in oncology .

Neuropharmacological Effects

The modulation of neurotransmitter systems positions this compound as a candidate for treating neurological disorders. Its ability to enhance dopamine levels may be beneficial in conditions like depression and anxiety disorders .

Case Study 1: Antichagas Activity

A recent study evaluated the anti-T. cruzi activity of a derivative of this compound, demonstrating potent effects against amastigotes in vitro. The study employed high-content imaging assays to quantify intracellular amastigotes, confirming the compound's efficacy without causing relapse after drug wash-out .

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 4a | Anti-T. cruzi | 5.72 | High specificity; no relapse observed |

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects on MCF-7 cells with an IC50 value indicating effective concentration levels for inducing cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 27.8 ± 2.3 | Induction of apoptosis |

| K562 | 19.9 ± 1.8 | Cell cycle arrest |

Actividad Biológica

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of neuropharmacology and enzymatic interactions. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a benzyl group and a chlorinated pyrimidine moiety. Its molecular formula is C_{15}H_{19}ClN_{4}, with a molecular weight of approximately 288.79 g/mol.

This compound exhibits significant interactions with various enzymes and proteins:

- Monoamine Oxidase (MAO) Inhibition : It has been shown to inhibit MAO, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function.

- Enzyme Interaction : Beyond MAO, this compound interacts with other enzymes, influencing their activity and affecting metabolic pathways.

Cellular Effects

The compound's influence on cellular processes is profound:

- Neurotransmitter Release : In neuronal cells, it can modulate the release of neurotransmitters, impacting synaptic transmission. This modulation can enhance or inhibit neurotransmitter activity depending on the dosage.

- Gene Expression : By altering receptor activity, the compound can affect gene expression and cellular metabolism, suggesting its potential role in neuropharmacological applications.

Molecular Mechanisms

The molecular mechanisms through which this compound operates include:

- Binding Affinity : The compound binds to specific biomolecules such as enzymes and receptors. Its interaction with MAO exemplifies how it can inhibit enzymatic activity, thus affecting neurotransmitter levels.

- Stability and Degradation : Studies indicate that the compound remains stable under standard laboratory conditions, which is crucial for understanding its long-term effects in biological systems.

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, the compound has been observed to enhance neurotransmitter activity, leading to improved cognitive functions and mood stabilization in animal models.

Metabolic Pathways

The compound undergoes metabolic transformations primarily in the liver. Understanding these pathways is essential for predicting its pharmacokinetics and potential therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Neuropharmacological Studies : Research indicates that compounds similar to this compound exhibit significant neuroleptic activity, suggesting potential applications in treating psychiatric disorders .

- Antimicrobial Activity : Some derivatives of piperazine compounds have shown promising results against various pathogens, indicating a broader spectrum of biological activity beyond neuropharmacology .

- Antiparasitic Activity : Investigations into related compounds have revealed their effectiveness against protozoan parasites, opening avenues for research into anti-infective applications .

Propiedades

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4/c1-13-18-15(17)11-16(19-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKPDSNVJVSREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101179596 | |

| Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-74-9 | |

| Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.